Methyl 5-chlorooxindole-3-carboxylate
Description
Methyl 5-chlorooxindole-3-carboxylate (CAS: 172595-67-4) is a heterocyclic organic compound featuring an oxindole core substituted with a chlorine atom at the 5-position and a methyl ester group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and anti-inflammatory agents . Its reactivity is influenced by the electron-withdrawing chlorine atom and the ester group, which modulate solubility and metabolic stability.
Properties
Molecular Formula |
C10H8ClNO3 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 5-chloro-2-oxo-1,3-dihydroindole-3-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-15-10(14)8-6-4-5(11)2-3-7(6)12-9(8)13/h2-4,8H,1H3,(H,12,13) |
InChI Key |
DVCXNMYDKBBZLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=C(C=CC(=C2)Cl)NC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarity and Substituent Positioning
The compound’s structural analogs are differentiated by substituent positions, functional groups, or core heterocycles. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Methyl 5-Chlorooxindole-3-Carboxylate with Analogs
| Compound Name | CAS Number | Substituent Positions | Functional Groups | Similarity Score | Key Properties/Applications |
|---|---|---|---|---|---|
| Methyl 5-chloro-1H-indole-3-carboxylate | 172595-67-4 | 5-Cl, 3-COOCH3 | Oxindole, methyl ester | 0.86 | Intermediate in kinase inhibitors |
| Methyl 5-chloro-1H-indole-6-carboxylate | 1245643-61-1 | 5-Cl, 6-COOCH3 | Indole, methyl ester | 0.70 | Altered solubility; limited bioactivity |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 16381-48-9 | 7-Cl, 3-CH3, 2-COOH | Indole, carboxylic acid | - | Higher acidity; potential API precursor |
| 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 72509-76-3 | Dihydropyridine core | Dichlorophenyl, dual esters | 0.89 | Calcium channel modulation |
Impact of Substituent Position on Reactivity
- Chlorine Position : Moving the chlorine from the 5-position (as in this compound) to the 6-position (Methyl 5-chloro-1H-indole-6-carboxylate) reduces similarity (0.70 vs. 0.86) and alters electronic distribution, affecting binding affinity in biological targets .
- Ester vs. Carboxylic Acid : Replacing the 3-methyl ester with a carboxylic acid (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) increases polarity and acidity, impacting bioavailability and metabolic pathways .
Core Heterocycle Variations
- Oxindole vs. Dihydropyridine : Compounds like 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (similarity 0.89) exhibit distinct pharmacological profiles due to their dihydropyridine core, which is associated with calcium channel modulation rather than kinase inhibition .
Physicochemical Properties
- Solubility : Methyl esters (e.g., this compound) generally exhibit lower water solubility compared to carboxylic acids (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) but better membrane permeability .

- Stability : Methyl esters are prone to hydrolysis under basic conditions, whereas dihydropyridine derivatives may show redox sensitivity .
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